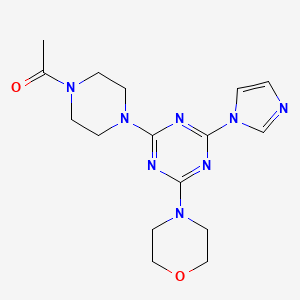

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O2/c1-13(25)21-4-6-22(7-5-21)14-18-15(23-8-10-26-11-9-23)20-16(19-14)24-3-2-17-12-24/h2-3,12H,4-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYFXWLAVBRNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step often involves the coupling of the piperazine moiety with the ethanone group under controlled conditions, such as using a base like sodium hydroxide in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The triazine ring can be reduced to form dihydrotriazines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the triazine ring would produce dihydrotriazines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth and proliferation, particularly through the modulation of phosphatidylinositol 3-kinase (PI3K) pathways .

- Cell Line Studies : In vitro studies have shown promising results against various cancer cell lines, demonstrating cytostatic effects at low micromolar concentrations .

Enzyme Inhibition

The compound is also recognized for its role as an inhibitor of enzymes related to inflammation and pain modulation:

- Fatty Acid Amide Hydrolase (FAAH) : Similar derivatives have been found to inhibit FAAH, suggesting potential applications in pain management .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Ring : Utilizing various amines to achieve desired binding affinities.

- Triazine Ring Modification : Adjusting substituents on the triazine ring to enhance biological activity.

- Imidazole Integration : Incorporating imidazole to improve the compound's interaction with target proteins.

These modifications can significantly impact the compound's pharmacokinetics and pharmacodynamics, leading to improved efficacy and reduced side effects.

Case Study 1: Antiproliferative Effects

In a study involving the NCI-60 cell line screening, derivatives of the compound showed notable antiproliferative activity against lung cancer cell lines (GI value of 86.28% at 10 μM) and colorectal carcinoma (GI values of 40.87%) . This highlights the potential use of this compound in developing targeted cancer therapies.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have indicated that the compound binds effectively to targets involved in cancer pathways, suggesting a mechanism by which it may exert its biological effects. These findings support further exploration into its use as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazine rings can participate in hydrogen bonding and π-π interactions, while the morpholine and piperazine groups can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives of 1,3,5-triazine with variations in substituents and linked functional groups. Below is a detailed comparison based on synthesis, properties, and biological relevance:

Table 1: Structural and Functional Comparison

Key Findings :

Structural Flexibility : The acetyl-piperazine group in the target compound allows for modular derivatization, as seen in , where chalcone or hydroxyethyl substitutions modulate solubility and binding .

Biological Implications: Hydrophilic substituents (e.g., hydroxyethyl in Compound 5) improve solubility but may reduce membrane permeability. Fluorinated analogs (e.g., Compound 51) exhibit enhanced metabolic stability due to C-F bonds .

Synthetic Efficiency : Yields for analogs range from 68% to 88%, with chalcone derivatives (e.g., 7b) requiring more stringent purification due to lower yields .

Critical Analysis of Divergent Data

- Melting Points: Compounds with extended conjugated systems (e.g., 7b, 7c) show lower melting points (179–191°C) compared to non-aromatic derivatives (e.g., Compound 5: 191–193°C), likely due to reduced crystallinity .

- Biological Activity : While the target compound lacks explicit activity data, analogs like Compound 51 demonstrate in silico binding to proteases, suggesting a shared mechanism of action across the triazine family .

Biological Activity

1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates various pharmacologically relevant moieties, suggesting a multifaceted mechanism of action.

Structural Overview

The molecular structure of this compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₂₈N₈O₂ |

| Molecular Weight | 400.5 g/mol |

| CAS Number | 1203264-59-8 |

Antitumor Properties

Research indicates that compounds with similar structural features exhibit significant antitumor activity. The triazine component is particularly noted for its ability to interfere with cellular signaling pathways critical for cancer cell proliferation. A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated potent antitumor efficacy in xenograft models, suggesting that the triazine moiety enhances the compound's anticancer properties through inhibition of the PI3K/Akt signaling pathway .

Enzyme Inhibition

Compounds related to this compound have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in pain modulation and inflammation. This inhibition suggests potential applications in pain management and inflammatory conditions .

The biological activity of this compound can be attributed to its ability to bind effectively to various biological targets. Molecular docking studies indicate that it may interact with receptors involved in cancer pathways and inflammatory processes. The presence of the imidazole ring and morpholino-substituted triazine is believed to enhance binding affinity and specificity towards these targets .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Piperazine core | FAAH inhibitor |

| Compound B | Pyridine substituted | Antitumor activity |

| Compound C | Triazine core | Antimicrobial properties |

These findings highlight the diverse pharmacological potential of compounds with similar scaffolds, emphasizing the importance of structure-activity relationships (SAR) in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.